![molecular formula C15H13Cl2NO3 B5876598 N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B5876598.png)
N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in the inflammatory response.
Mechanism of Action
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response by promoting vasodilation, increasing vascular permeability, and sensitizing nociceptors. By inhibiting COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects, including reducing the production of cytokines and chemokines, inhibiting the activity of nuclear factor-kappa B (NF-κB), and modulating the expression of adhesion molecules. In addition, N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have antioxidant and antiapoptotic effects.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages as a model drug for laboratory experiments. It is readily available, inexpensive, and has a well-established pharmacological profile. However, N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide also has some limitations, including its relatively low potency compared to other NSAIDs, its potential for gastrointestinal and cardiovascular side effects, and its potential for drug interactions.
Future Directions
There are several areas of future research that could be pursued with regard to N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide. One area of interest is the development of more potent and selective COX inhibitors that have fewer side effects. Another area of interest is the investigation of N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide's potential as an anticancer agent, as some studies have suggested that it may have antitumor activity. Finally, there is a need for further research into the mechanisms of N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide's pharmacological effects, particularly with regard to its effects on cytokine and chemokine production, NF-κB activity, and adhesion molecule expression.
Synthesis Methods
Diclofenac can be synthesized by several methods, including the reaction of 2-(4-methylphenoxy)acetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentachloride. The resulting product is then hydrolyzed with sodium hydroxide to yield N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide.
Scientific Research Applications
Diclofenac has been extensively studied for its therapeutic potential in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and other inflammatory disorders. It has also been investigated for its potential as an analgesic and antipyretic agent. In addition, N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been used as a model drug in pharmacokinetic and pharmacodynamic studies.
properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-9-2-4-11(5-3-9)21-8-14(19)18-10-6-12(16)15(20)13(17)7-10/h2-7,20H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUBPROOIAQINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide |
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